1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione
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Overview
Description
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione is an organic compound characterized by the presence of a chlorophenyl group and three fluorine atoms attached to a propane-1,2-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole: This compound shares the chlorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
4-(4-Chlorophenyl)-3,3,3-trifluorobutan-2-one: Similar in structure but with an additional carbon atom, affecting its reactivity and applications.
Uniqueness: 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione is unique due to its trifluoromethyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity .
Properties
CAS No. |
111269-62-6 |
---|---|
Molecular Formula |
C9H4ClF3O2 |
Molecular Weight |
236.6 |
Purity |
95 |
Origin of Product |
United States |
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